Pyrrolidine, 1-(1-oxopentadecyl)-

Description

Overview of Pyrrolidine (B122466) Heterocycles: Structural Significance and Chemical Versatility

Pyrrolidine is a five-membered, nitrogen-containing heterocyclic compound. wisdomlib.org This saturated ring structure is a fundamental scaffold in a vast array of natural products, including alkaloids like nicotine and hygrine, and the amino acids proline and hydroxyproline. wikipedia.org The significance of the pyrrolidine ring in drug discovery is immense, largely due to its unique three-dimensional properties. nih.govnih.gov

The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov This structural feature, combined with the potential for stereoisomerism at its carbon atoms, provides a versatile framework for designing molecules with specific spatial orientations. nih.gov The nitrogen atom within the ring acts as a secondary amine, imparting basicity and nucleophilicity, which are key to its chemical reactivity and its role in biological interactions. nih.gov The versatility of the pyrrolidine scaffold is further demonstrated by the numerous synthetic methods developed for its construction and functionalization, including 1,3-dipolar cycloadditions and intramolecular aminations. nih.govorganic-chemistry.org

Contextualization of N-Acylpyrrolidines within Organic Chemistry

N-acylpyrrolidines are a specific subclass of amides where the nitrogen atom of the pyrrolidine ring is covalently bonded to a carbonyl group. This acylation transforms the secondary amine of pyrrolidine into a tertiary amide. This structural modification significantly influences the molecule's electronic properties and reactivity. For instance, N-acetylpyrrolidine is classified as an N-acylpyrrolidine. nih.gov

The synthesis of N-acylpyrrolidines can be achieved through various methods, a common one being the reaction of pyrrolidine with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. nih.gov These compounds are considered "privileged structures" in medicinal chemistry because they are often found in molecules with significant biological activity. nih.gov For example, N-acylpyrrolidine derivatives have been investigated for their potential as enzyme inhibitors. nih.govacs.org The stability of the amide bond, coupled with the structural features of the pyrrolidine ring, makes this class of compounds attractive for developing new therapeutic agents. nih.gov

Significance of Pyrrolidine, 1-(1-oxopentadecyl)- as a Specific N-Acylpyrrolidine

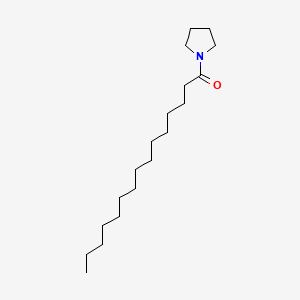

Pyrrolidine, 1-(1-oxopentadecyl)-, with the chemical formula C19H37NO, is a specific example of an N-acylpyrrolidine that merges the structural features of the pyrrolidine heterocycle with a long-chain fatty acid. nih.gov Its IUPAC name is 1-pyrrolidin-1-ylpentadecan-1-one. nih.gov

Chemical Properties of Pyrrolidine, 1-(1-oxopentadecyl)-

| Property | Value |

| Molecular Formula | C19H37NO nih.gov |

| Molecular Weight | 295.5 g/mol nih.gov |

| IUPAC Name | 1-pyrrolidin-1-ylpentadecan-1-one nih.gov |

| CAS Number | 56630-55-8 nih.gov |

| Synonyms | 1-(Pentadecanoyl)pyrrolidine nih.gov |

Structurally, Pyrrolidine, 1-(1-oxopentadecyl)- is an amide formed from pyrrolidine and pentadecanoic acid, a 15-carbon saturated fatty acid. This places it firmly within the N-acylpyrrolidine class. The presence of the long C15 alkyl chain (the "pentadecyl" group) also categorizes it as a lipidic conjugate. nih.gov

Fatty acid amides (FAAs) are a significant class of lipid signaling molecules that consist of a fatty acid backbone linked to an amine via an amide bond. nih.govbiorxiv.org This class includes well-known endogenous signaling molecules that play roles in various physiological processes. nih.gov Pyrrolidine, 1-(1-oxopentadecyl)- fits this description perfectly, possessing an amphiphilic character with a polar head group (the pyrrolidine amide) and a long, nonpolar lipid tail. This dual nature is a key characteristic of many biologically important lipids.

The unique hybrid structure of Pyrrolidine, 1-(1-oxopentadecyl)- makes it a molecule of interest in several interdisciplinary research areas. Its identity as a fatty acid amide suggests potential involvement in lipidomics, the large-scale study of lipids in biological systems. nih.gov The discovery of new fatty acid amides is a continuing effort, driven by advances in mass spectrometry, to identify novel signaling molecules and their functions. nih.gov

Furthermore, the amphiphilic nature of molecules like Pyrrolidine, 1-(1-oxopentadecyl)- is highly relevant to materials science and nanotechnology. Lipids and their synthetic analogues are known to self-assemble into various structures, such as micelles and liposomes, in aqueous environments. mdpi.com These nanostructures are extensively studied as nanocarriers for drug delivery, capable of encapsulating therapeutic agents. mdpi.com The combination of the well-established pyrrolidine scaffold from medicinal chemistry with a long lipid chain suggests that this compound could be a building block for creating novel drug delivery systems or other advanced biomaterials.

Properties

CAS No. |

56630-55-8 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylpentadecan-1-one |

InChI |

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19(21)20-17-14-15-18-20/h2-18H2,1H3 |

InChI Key |

ZAPNYAQVNDKDRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Origin and Formation Mechanisms of Pyrrolidine, 1 1 Oxopentadecyl in Biogenic Systems

Identification and Characterization in Biomass Conversion Products

Pyrrolidine (B122466), 1-(1-oxopentadecyl)- has been identified as a nitrogen-containing organic compound present in the bio-oil and bio-crude produced from the thermochemical conversion of biomass. Its detection is facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within these complex mixtures nih.gov.

Occurrence in Bio-Oil Derived from Thermochemical Liquefaction (TCL) Processes

Thermochemical liquefaction (TCL) is a process that converts wet biomass into bio-crude oil. During TCL, the high nitrogen content of certain biomass feedstocks can lead to the formation of various nitrogenous compounds in the resulting bio-oil, including amides and N-heterocycles nih.govresearchgate.net. While not always explicitly named, the formation of long-chain N-acylamides like Pyrrolidine, 1-(1-oxopentadecyl)- is a plausible outcome of the reactions occurring during this process.

Microalgae are a promising feedstock for biofuel production due to their high lipid and protein content. During the hydrothermal liquefaction (HTL) of microalgae, the interaction between these components is crucial for the composition of the resulting bio-crude acs.org. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key pathway that also extends to interactions with lipid degradation products, leading to the formation of a diverse range of nitrogen-containing compounds acs.org. Proline, a common amino acid in microalgal proteins, can serve as a precursor to the pyrrolidine ring, while the lipid fraction provides the fatty acid chains necessary for the formation of N-acylamides.

Biomass rich in proteins and lipids, such as sewage sludge and certain energy crops, are significant sources for the generation of nitrogenous compounds in bio-oil nih.gov. The pyrolysis of protein-rich biomass is known to produce bio-oil with a high nitrogen content, manifesting as amines, amides, N-containing heterocycles, and nitriles nih.gov. The interaction between the amino acids from protein degradation and fatty acids from lipid hydrolysis is a primary route for the formation of fatty acid amides. Specifically, the amino acid proline is a direct precursor to the pyrrolidine functional group found in the target compound.

Detection in Hydrothermal Liquefaction (HTL) Bio-Crude

Hydrothermal liquefaction (HTL) is another effective method for converting wet biomass into bio-crude. The process operates at lower temperatures and higher pressures compared to pyrolysis, and it is particularly suitable for feedstocks with high water content, such as microalgae and sludge. The resulting bio-crude is a complex mixture containing a significant fraction of nitrogenated compounds when protein-rich biomass is used researchgate.net. The analysis of HTL bio-crude has revealed the presence of various amides, confirming that the conditions are favorable for the reaction between amino acids and fatty acids.

Influence of Reaction Parameters on Compound Formation

The yield and composition of bio-oil, including the formation of specific compounds like Pyrrolidine, 1-(1-oxopentadecyl)-, are significantly influenced by various reaction parameters.

Temperature: Temperature plays a critical role in the degradation of biomass components and the subsequent reactions of the intermediates. Higher temperatures can promote decarboxylation and deamination reactions, which are essential steps in the formation of the pyrrolidine ring from proline and the subsequent amidation with fatty acids. However, excessively high temperatures can also lead to the cracking of larger molecules into smaller, less desirable compounds.

Residence Time: The duration of the biomass at the reaction temperature, or residence time, also affects the product distribution. A longer residence time may allow for more complete conversion of the initial biomass but can also lead to secondary reactions, potentially altering the composition of the bio-oil.

Catalysts: The use of catalysts can significantly influence the reaction pathways and selectivity towards certain products. Catalysts can be employed to enhance deoxygenation and denitrogenation, thereby improving the quality of the bio-oil. Conversely, specific catalysts could potentially be used to promote the formation of desired N-acylamides.

| Reaction Parameter | General Influence on N-Compound Formation in Bio-oil |

| Temperature | Affects rates of decarboxylation, deamination, and cracking reactions. |

| Residence Time | Influences the extent of primary and secondary reactions. |

| Catalysts | Can enhance or suppress the formation of specific nitrogenous compounds. |

Hypothesized Biogenetic Pathways and Precursors in Natural Systems

While the primary focus of this article is on the formation of Pyrrolidine, 1-(1-oxopentadecyl)- in engineered biogenic systems, it is worth noting that N-acyl amides are also found in various natural systems, where they play diverse biological roles. The biogenetic pathways in these natural systems often involve enzymatic reactions that are not replicated in thermochemical conversion processes. However, the fundamental precursors remain the same: an amine source (like proline or its derivatives) and a fatty acid.

The key precursors for the formation of Pyrrolidine, 1-(1-oxopentadecyl)- in biomass conversion are the amino acid Proline and the fatty acid Pentadecanoic Acid .

Proline: A proteinogenic amino acid commonly found in the proteins of various biomass sources, including microalgae and sewage sludge nih.gov. Under thermochemical conditions, proline can undergo decarboxylation to form pyrrolidine.

Pentadecanoic Acid: A saturated fatty acid with a 15-carbon chain. It is found in the lipids of various plants, microorganisms, and animal fats.

The hypothesized formation pathway in thermochemical processes involves the following key steps:

Hydrolysis of Proteins and Lipids: During the initial stages of liquefaction, the protein and lipid macromolecules in the biomass are hydrolyzed into their constituent amino acids (including proline) and fatty acids (including pentadecanoic acid).

Decarboxylation of Proline: The proline molecule undergoes decarboxylation, losing its carboxyl group as carbon dioxide, to form the pyrrolidine ring. This reaction is facilitated by the high temperatures of the liquefaction process.

Amidation: The resulting pyrrolidine then reacts with pentadecanoic acid in an amidation reaction to form the stable amide bond, yielding Pyrrolidine, 1-(1-oxopentadecyl)-.

The Maillard reaction and its associated pathways provide a complex network of reactions that can also contribute to the formation of this and other nitrogen-containing compounds from the interaction of amino acids with lipid-derived carbonyls wur.nl.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of Pyrrolidine (B122466), 1-(1-oxopentadecyl)-, enabling its separation from related compounds and precise quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like Pyrrolidine, 1-(1-oxopentadecyl)-. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For Pyrrolidine, 1-(1-oxopentadecyl)-, the mass spectrum is characterized by a molecular ion peak (M+) and a series of fragment ions that provide structural information. A key fragmentation pathway for N-acylpyrrolidines involves the cleavage of the amide bond, leading to the formation of a characteristic pyrrolidinyl cation. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, showing a prominent peak at m/z 113, which corresponds to the pyrrolidinyl fragment. rsc.org Analysis of analogs, such as 1-Oleoylpyrrolidine, reveals a similar prominent fragment at m/z 113. Current time information in Spokane County, US. The fragmentation pattern of the long alkyl chain also provides confirmatory data. researchgate.nettdx.cat

The purity of a sample of Pyrrolidine, 1-(1-oxopentadecyl)- can be assessed by the presence of a single, sharp chromatographic peak and the absence of peaks from impurities in the corresponding mass spectrum.

Table 1: Key Mass Spectral Data for Pyrrolidine, 1-(1-oxopentadecyl)- and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ion (m/z) | Reference |

| Pyrrolidine, 1-(1-oxopentadecyl)- | C19H37NO | 295.5 | 113 | rsc.org |

| Pyrrolidine, 1-(1-oxooctadecyl)- | C22H43NO | 337.6 | 113 | sigmaaldrich.com |

| Pyrrolidine, 1-(1-oxo-9-octadecenyl)-, (Z)- | C22H41NO | 335.6 | 113, 126 | Current time information in Spokane County, US. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogs

For non-volatile analogs of Pyrrolidine, 1-(1-oxopentadecyl)- or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates compounds in the liquid phase, making it suitable for a wider range of molecules, including those that are thermally labile or have high molecular weights.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the analytes. nih.gov For long-chain N-acyl amides, retention time increases with the length of the fatty acyl chain and decreases with the number of double bonds. osti.govresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight of the non-volatile analogs. nih.gov Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information, similar to GC-MS. mdpi.com Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection sensitivity for certain N-acyl amides. nih.gov

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the connectivity of atoms and the three-dimensional structure of Pyrrolidine, 1-(1-oxopentadecyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of Pyrrolidine, 1-(1-oxopentadecyl)- would show characteristic signals for the protons of the pyrrolidine ring and the long pentadecyl chain. The protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring are expected to appear as multiplets, typically in the range of 3.3-3.5 ppm. The α-methylene protons of the acyl chain (adjacent to the carbonyl group) would appear as a triplet at around 2.2-2.4 ppm. The bulk of the methylene (B1212753) protons of the long alkyl chain would form a broad multiplet around 1.2-1.6 ppm, and the terminal methyl group would appear as a triplet at approximately 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org The carbonyl carbon of the amide group is the most deshielded, appearing around 172-174 ppm. The carbons of the pyrrolidine ring attached to the nitrogen would resonate in the region of 45-50 ppm. The carbons of the pentadecyl chain would show a range of chemical shifts, with the α-carbon appearing around 35 ppm and the terminal methyl carbon around 14 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, confirming the structure of the pyrrolidine ring and the pentadecyl chain. An HMBC spectrum would reveal long-range couplings (2-3 bonds) between protons and carbons, for instance, showing a correlation between the α-methylene protons of the acyl chain and the carbonyl carbon, thus confirming the point of attachment of the acyl chain to the pyrrolidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrrolidine, 1-(1-oxopentadecyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173 |

| Pyrrolidine (α-CH₂) | ~3.4 (t) | ~46 |

| Pyrrolidine (β-CH₂) | ~1.9 (m) | ~25 |

| Acyl Chain (α-CH₂) | ~2.3 (t) | ~35 |

| Acyl Chain (-CH₂-)n | ~1.2-1.6 (m) | ~22-32 |

| Acyl Chain (terminal CH₃) | ~0.9 (t) | ~14 |

(Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Pyrrolidine, 1-(1-oxopentadecyl)- is dominated by absorptions corresponding to the amide and alkane functionalities.

A strong absorption band in the region of 1650-1600 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide group. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) confirms the tertiary nature of the amide. Strong bands in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene groups in the long pentadecyl chain. The C-N stretching vibration of the amide may appear in the 1400-1200 cm⁻¹ range. The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of Pyrrolidine, 1-(1-oxopentadecyl)-. rsc.org

Table 3: Characteristic IR Absorption Bands for Pyrrolidine, 1-(1-oxopentadecyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2925 and ~2855 | C-H stretch | Alkane (CH₂) | |

| ~1645 | C=O stretch | Tertiary Amide | |

| ~1465 | C-H bend | Alkane (CH₂) | |

| ~1250 | C-N stretch | Amide |

Application of Deuterated Pyrrolidine Probes in Advanced Spectroscopic Studies (e.g., ESR, OMRI)

In advanced spectroscopic applications, particularly those involving paramagnetic species, isotopically labeled compounds are invaluable tools. Deuterated pyrrolidine derivatives, especially those modified to be stable radicals (nitroxides), are used as probes in Electron Spin Resonance (ESR) spectroscopy and Overhauser-enhanced Magnetic Resonance Imaging (OMRI).

Deuterium (B1214612) (²H) has a different nuclear magnetic moment than protium (B1232500) (¹H). Replacing protons with deuterium at specific positions in a pyrrolidine-based spin probe can significantly simplify the ESR spectrum. sigmaaldrich.com The hyperfine coupling between the unpaired electron of the nitroxide and nearby protons often leads to complex, overlapping signals. Selective deuteration eliminates these couplings, resulting in a much simpler and more easily interpretable spectrum. This allows for a more precise determination of other spectral parameters, such as the nitrogen hyperfine coupling constant, which is sensitive to the local environment of the probe.

The synthesis of specifically deuterated pyrrolidine derivatives has been a focus of research to create these advanced probes. rsc.org These deuterated probes are crucial for studying the structure and dynamics of biomolecules and for in vivo imaging applications.

Overhauser-enhanced MRI (OMRI) is a double-resonance technique that creates images of free radical distributions by enhancing the water proton MRI signal. The efficiency of this signal enhancement depends on the properties of the free radical probe. Using deuterated nitroxide probes can lead to narrower ESR lines, which can improve the efficiency of the Overhauser effect and enhance the signal-to-noise ratio in OMRI images, ultimately improving spatial and temporal resolution. While not directly involving Pyrrolidine, 1-(1-oxopentadecyl)-, the principles derived from studies on deuterated pyrrolidine nitroxide probes are fundamental to the development of advanced contrast agents and molecular imaging techniques.

Computational and Theoretical Investigations of Pyrrolidine, 1 1 Oxopentadecyl and Its Derivatives

Quantum Mechanical Calculations for Molecular Conformation and Stability

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of N-acylpyrrolidines.

Researchers have employed DFT functionals like B3LYP with various basis sets to map the potential energy surface of N-acylpyrrolidines. researchgate.netresearchgate.net These studies reveal the energetic favorability of different conformers. The long pentadecyl chain in Pyrrolidine (B122466), 1-(1-oxopentadecyl)- primarily exists in an extended, low-energy conformation to minimize steric hindrance. The primary conformational flexibility arises from the orientation of the acyl group relative to the pyrrolidine ring and the puckering of the ring itself.

Table 1: Representative DFT Calculated Energy Differences for N-Acylpyrrolidine Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| trans-exo | Acyl group is trans to the Cγ-Cδ bond, and the Cγ atom is puckered away from the acyl group. | 0.00 |

| trans-endo | Acyl group is trans to the Cγ-Cδ bond, and the Cγ atom is puckered towards the acyl group. | 0.5 - 1.5 |

| cis-exo | Acyl group is cis to the Cγ-Cδ bond, and the Cγ atom is puckered away from the acyl group. | 3.0 - 5.0 |

| cis-endo | Acyl group is cis to the Cγ-Cδ bond, and the Cγ atom is puckered towards the acyl group. | 3.5 - 6.0 |

Note: This table presents typical energy ranges observed in DFT studies of N-acylpyrrolidines. The exact values for Pyrrolidine, 1-(1-oxopentadecyl)- would require specific calculations.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two primary puckering modes are the "endo" and "exo" conformations, also described as "up" and "down" puckers. nih.govresearchgate.net In the context of N-acylpyrrolidines, the nomenclature often refers to the position of the Cγ atom relative to the plane defined by the other four ring atoms and the acyl group. nih.govelectronicsandbooks.com

Theoretical analyses have shown that the energy barrier for the interconversion between different pucker states is relatively low, suggesting that the ring is flexible. nih.gov The preference for a particular pucker can be influenced by the substituents on the ring and the nature of the N-acyl group. For Pyrrolidine, 1-(1-oxopentadecyl)-, the bulky pentadecyl group can influence the puckering equilibrium, although the effect is likely to be subtle. Computational studies on proline-containing peptides have extensively investigated these puckering dynamics, providing a solid foundation for understanding similar phenomena in other pyrrolidine derivatives. researchgate.netnih.govelectronicsandbooks.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular motion. nih.gov MD simulations of Pyrrolidine, 1-(1-oxopentadecyl)- would involve modeling the molecule's behavior over time, considering its interactions with surrounding solvent molecules. nih.govnih.gov

These simulations can reveal the conformational flexibility of the long alkyl chain and the pyrrolidine ring in different solvent environments. For instance, in a non-polar solvent, the pentadecyl chain would likely adopt a more extended conformation, while in a polar solvent, it might fold to minimize its hydrophobic surface area exposed to the solvent. MD simulations are also crucial for understanding how solvent molecules interact with the polar amide group. rsc.orgresearchgate.net

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of N-Acylpyrrolidines

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the simulation and conformational changes. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Reveals changes in the overall shape and folding of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides insights into hydrophobic and hydrophilic interactions. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Characterizes the local solvent structure around the solute. |

Theoretical Studies of Reaction Mechanisms in Pyrrolidine Synthesis and Degradation Pathways

Theoretical studies, often employing DFT, can elucidate the reaction mechanisms involved in the synthesis and degradation of Pyrrolidine, 1-(1-oxopentadecyl)-. For its synthesis, a common route is the acylation of pyrrolidine with pentadecanoyl chloride or a related activated carboxylic acid derivative.

Computational modeling of this reaction would involve locating the transition state structures and calculating the activation energies for the proposed mechanistic steps. This provides a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions. Similarly, theoretical studies can investigate the hydrolysis of the amide bond, which is the primary degradation pathway. These studies would model the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent bond cleavage.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The physical and chemical properties of Pyrrolidine, 1-(1-oxopentadecyl)- are governed by a network of intermolecular and intramolecular interactions. libretexts.orgkhanacademy.org While this molecule cannot act as a hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor. youtube.comyoutube.com

Intramolecular Interactions:

Van der Waals forces: The long pentadecyl chain can fold back on itself, leading to weak, non-specific attractions between different parts of the chain.

Dipole-dipole interactions: The polar amide group creates a dipole moment in the molecule.

Intermolecular Interactions:

Hydrogen bonding: The carbonyl oxygen can form hydrogen bonds with protic solvents or other hydrogen bond donors. nih.gov

Dipole-dipole interactions: The dipoles of neighboring molecules can align, leading to attractive forces.

Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these weak interactions. nih.gov

Structure Activity Relationship Sar Studies of N Acylpyrrolidine Derivatives

Systematic Structural Modifications and Their Impact on Biological Activities

The biological profile of N-acylpyrrolidine derivatives can be finely tuned through systematic modifications of their chemical structure. Key areas of modification include the pyrrolidine (B122466) ring itself, the N-acyl chain, and the stereochemistry of the molecule.

Influence of Pyrrolidine Ring Substituents on Biological Potency

Substituents on the pyrrolidine ring play a critical role in defining the pharmacological efficacy of these derivatives. The position, nature, and stereochemistry of these substituents can significantly influence binding affinity to biological targets.

Research on various pyrrolidine derivatives has demonstrated that:

Nature of Substituents: The type of substituent has a profound impact on activity. In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that small, lipophilic 3-phenyl substituents were optimal for potency. nih.gov

Multiple Substitutions: In more complex derivatives, such as pyrrolidine pentamines designed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], modifications at five distinct locations (R1-R5) have been explored. nih.gov These studies revealed that while truncating the molecule leads to a loss of activity, altering the functionalities at these positions has varied effects, indicating potential for optimization. nih.govnih.gov For example, alterations at the R1 position of the most active compounds diminished inhibition, highlighting the essential nature of the S-phenyl moiety at this location. nih.gov

The following table summarizes the effects of different substituents on the biological activity of certain pyrrolidine derivatives.

| Derivative Class | Target | Substituent Modification | Impact on Activity | Reference |

| Pyrrolidine Amides | NAAA | Small lipophilic 3-phenyl group | Optimal potency | nih.gov |

| Pyrrolidine Amides | NAAA | Conformationally flexible linkers | Increased inhibitory potency, reduced selectivity | nih.gov |

| Pyrrolidine Amides | NAAA | Conformationally restricted linkers | Improved selectivity over FAAH | nih.gov |

| Pyrrolidine Pentamines | AAC(6')-Ib | Alterations at R1 position | Reduced inhibition levels | nih.gov |

| Pyrrolidine Pentamines | AAC(6')-Ib | Modifications at R3, R4, and R5 positions | Varied effects, potential for optimization | nih.gov |

Role of N-Acyl Chain Length and Saturation on Activity

The N-acyl chain, as seen in Pyrrolidine, 1-(1-oxopentadecyl)-, is a critical determinant of the biological activity of N-acylpyrrolidine derivatives. The length and degree of saturation of this chain can significantly affect the molecule's lipophilicity, membrane permeability, and binding affinity to its target.

A structure-activity relationship study on 6-N-acyltriciribine analogues, which also possess an N-acyl group, provides valuable insights into the importance of the acyl chain length. nih.gov In this study, a series of analogues with varying acyl chain lengths were synthesized and evaluated for their anti-HIV-1 activity. The key findings were:

Most of the compounds with different N-acyl chain lengths exhibited moderate to high activity against HIV-1. nih.gov

A clear relationship between the carbon chain length and antiviral activity was observed, with the N-heptanoyl group (a seven-carbon chain) being identified as the optimal length for anti-HIV-1 activity. nih.gov

This suggests that the N-acyl chain plays a crucial role in the interaction with the biological target or in the pharmacokinetic properties of the molecule.

While this study was not on N-acylpyrrolidines specifically, it underscores the principle that the length of the N-acyl chain is a key parameter to optimize when designing new biologically active compounds. The pentadecyl (15-carbon) chain in Pyrrolidine, 1-(1-oxopentadecyl)- suggests that this compound is highly lipophilic, which would significantly influence its distribution and interaction with biological membranes and hydrophobic binding pockets.

The saturation of the acyl chain is another important factor. The introduction of double or triple bonds can alter the chain's conformation and rigidity, potentially leading to different binding modes and potencies. nih.gov For instance, unsaturation can introduce kinks in the acyl chain, which can affect how the molecule packs within a lipid bilayer or fits into a binding site. nih.gov

Stereochemical Considerations in Pyrrolidine Derivatives and Their Functional Consequences

Stereochemistry is a paramount consideration in the design and activity of pyrrolidine derivatives. Due to the presence of chiral centers on the pyrrolidine ring, these molecules can exist as different stereoisomers, which often exhibit distinct biological activities.

The three-dimensional arrangement of atoms can profoundly affect:

Target Binding: Biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with ligands. One stereoisomer may bind with high affinity, while another may bind weakly or not at all.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of a drug can be influenced by its stereochemistry. For example, stereospecific uptake by transport proteins can lead to different cellular concentrations of different isomers.

A study on the isomers of 3-Br-acivicin, a natural product, and its derivatives highlighted the critical role of stereochemistry. It was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereospecific L-amino acid transport system. This demonstrates that the correct stereochemical configuration is essential for the molecule to be recognized and transported into the cell, and subsequently to interact with its intracellular target.

Similarly, in the case of pyrrolidine pentamine inhibitors of AAC(6')-Ib, modifications to the stereochemistry of the molecule had varying effects on their inhibitory properties, further emphasizing the importance of the three-dimensional structure for biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

For pyrrolidine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity was able to explain up to 91% of the variance in activity. The resulting model indicated that the antiarrhythmic activity was mainly dependent on specific molecular descriptors, providing a quantitative basis for the observed SAR.

In another study, QSAR analysis was used to investigate the binding features of functionalized pyrrolidine derivatives to α-mannosidase enzymes. The QSAR models suggested that the presence of polar properties on the van der Waals surface and aromatic rings, which also contribute to hydrophobicity, were important for inhibitory activity. These findings were supported by molecular docking studies, demonstrating the synergy between these computational approaches.

The general process of a QSAR study involves:

Data Set Selection: A set of compounds with known chemical structures and biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation.

Molecular Docking and Binding Mode Analysis with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as a pyrrolidine derivative, to the binding site of a biological target, typically a protein or enzyme.

Numerous studies have employed molecular docking to elucidate the mechanism of action of pyrrolidine derivatives. For instance, docking studies have been used to:

Identify Key Interactions: In a study of pyrrolidine derivatives as inhibitors of α-mannosidase, docking revealed that the main interactions involved hydrogen bonds, hydrophobic π-π stacking contacts, and salt bridges with a calcium ion in the active site.

Explain Selectivity: By docking pyrrolidine amide derivatives into the binding sites of NAAA and the related enzyme FAAH, researchers could rationalize the observed selectivity of the compounds. nih.gov

Guide Drug Design: In the development of new pyrrolo[3,2-d]pyrimidines as anticancer agents, molecular docking into the active sites of EGFR and CDK2 was used to rationalize the observed antiproliferative activity and guide further design.

The following table presents examples of molecular docking studies on pyrrolidine derivatives and their key findings.

| Pyrrolidine Derivative Class | Biological Target | Key Docking Findings | Reference |

| Functionalized Pyrrolidines | α-Mannosidase I and II | Interactions via hydrogen bonds, π-π stacking, and metal ion coordination. | |

| Pyrrolidine Amides | NAAA | Identification of binding modes that explain potency and selectivity. | nih.gov |

| Pyrrolidine Pentamines | AAC(6')-Ib | Correlation between docking scores (ΔG) and inhibitory activity. | nih.gov |

| Fused 1H-Pyrroles | EGFR/CDK2 | Rationalization of antiproliferative activity and guidance for design. |

These computational approaches, including QSAR and molecular docking, are invaluable tools in modern drug discovery, enabling a more rational and efficient design of novel and potent therapeutic agents based on the pyrrolidine scaffold.

Biological Activity and Molecular Mechanisms of Action Non Clinical Focus

Interactions with Enzymatic Systems

The pyrrolidine (B122466) ring is a key structural motif in many biologically active compounds, contributing to their ability to interact with various enzymes. nih.gov The investigation into Pyrrolidine, 1-(1-oxopentadecyl)- has explored its potential to modulate enzyme activity, a characteristic that underpins many therapeutic strategies.

Inhibition of N-Myristoyltransferase (NMT) in Fungal and Parasitic Systems

N-Myristoyltransferase (NMT) is a vital enzyme in many eukaryotic organisms, including fungi and parasites, that catalyzes the attachment of myristate, a C14 fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. nih.gov This process, known as N-myristoylation, is crucial for protein function and localization. The essential nature of NMT in these organisms makes it an attractive target for the development of novel therapeutic agents. nih.gov While various small molecules are being investigated as NMT inhibitors, the specific inhibitory activity of Pyrrolidine, 1-(1-oxopentadecyl)- has not been extensively detailed in available research. wikipedia.org

The general mechanism of NMT inhibition by small molecules involves binding to the enzyme, often at the substrate-binding site, thereby preventing the transfer of myristate to target proteins. For pyrrolidine-based inhibitors, the lactam carbonyl group can form critical hydrogen bonds within the enzyme's active site. nih.gov However, specific mechanistic studies detailing the interaction between Pyrrolidine, 1-(1-oxopentadecyl)- and NMT are not prominently available in the current body of scientific literature.

Comparative studies are crucial for identifying inhibitors with high selectivity for pathogenic NMT over the human counterpart, which is essential for minimizing potential toxicity. Research into various NMT inhibitors has shown that structural differences between the enzymes of different species can be exploited to achieve selectivity. nih.gov While broad studies on pyrrolidine derivatives exist, specific comparative data for Pyrrolidine, 1-(1-oxopentadecyl)- against a range of fungal and parasitic NMTs is an area requiring further investigation.

Other Enzyme Modulatory Activities

The pyrrolidine scaffold is present in compounds that modulate a variety of other enzymes. For instance, different pyrrolidine derivatives have been reported to act as succinate (B1194679) dehydrogenase inhibitors, sodium channel blockers, and inhibitors of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov The potential for Pyrrolidine, 1-(1-oxopentadecyl)- to engage in such modulatory activities remains a topic for future research, as current studies have not specifically elucidated these interactions.

Antimicrobial Activities in In Vitro Models

The increasing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. nih.gov Pyrrolidine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. nih.govresearchgate.net

Antibacterial Properties Against Specific Microorganisms

The antibacterial potential of pyrrolidine-containing compounds has been demonstrated against a range of bacteria. The mechanism of action can vary, with some compounds disrupting the bacterial cell membrane. researchgate.net Studies on specific pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain thiazole-based pyrrolidine derivatives have shown notable activity against Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com However, detailed studies quantifying the minimum inhibitory concentration (MIC) or specific antibacterial spectrum of Pyrrolidine, 1-(1-oxopentadecyl)- are not widely documented.

Interactive Table: Antibacterial Activity of Selected Pyrrolidine Derivatives This table presents data for related pyrrolidine compounds to illustrate the general potential of this chemical class, as specific data for Pyrrolidine, 1-(1-oxopentadecyl)- is limited.

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| Thiazole-based pyrrolidine | S. aureus | Inhibition zone of 30.53 ± 0.42 mm at 400 µg | biointerfaceresearch.com |

| Thiazole-based pyrrolidine | B. cereus | Inhibition zone of 21.70 ± 0.36 mm at 400 µg | biointerfaceresearch.com |

| Pyrrolidine dithiocarbamate | P. gingivalis | Growth inhibition observed | researchgate.net |

| 2,3-pyrrolidinedione analogue | S. aureus | MIC 16–32 μg/mL | nih.gov |

Antifungal Properties

Furthermore, various amide derivatives are recognized for their fungicidal capabilities. oatext.com Acylhydrazone derivatives, for example, have shown potent antifungal activity against several fungal species by targeting processes like vesicular transport and cell cycle progression. nih.gov Some N-acylurea derivatives have also been synthesized and tested, with certain compounds showing moderate activity against plant pathogenic fungi like Pythium irregulare. nih.gov The mechanism of action for many amide-based fungicides involves the inhibition of key enzymes essential for fungal survival. oatext.com

Given that Pyrrolidine, 1-(1-oxopentadecyl)- is a long-chain fatty acid amide, its lipophilic nature could facilitate interaction with fungal cell membranes, a crucial factor for antifungal action. However, without direct experimental data, its potential as an antifungal agent remains speculative.

Table 1: Examples of Antifungal Activity in Related Compound Classes

| Compound Class/Derivative | Target Fungi | Observed Effect |

|---|---|---|

| Pyrrolidinoindoline Alkaloids | Candida albicans, Aspergillus niger | Readily detected antifungal and anti-candidal activities. researchgate.net |

| Acylhydrazone (AH) Derivatives | Sporothrix schenckii, S. brasiliensis | Minimal inhibitory concentrations of 0.12 - 1 µg/mL; caused yeast disruption. nih.gov |

| N-Acylurea Derivatives | Pythium irregulare | Moderate antifungal activity observed in some derivatives. nih.gov |

Interactions with Cellular Processes (e.g., Extracellular Vesicle Release Modulation by pyrrolidine-containing compounds)

There is no specific research detailing the interaction of Pyrrolidine, 1-(1-oxopentadecyl)- with cellular processes like extracellular vesicle (EV) release. However, the broader family of fatty acid amides and compounds containing the pyrrolidine scaffold are known to be biologically active and can influence various cellular functions.

Extracellular vesicles are lipid-bilayer-enclosed particles released by cells that play a crucial role in intercellular communication by transporting proteins, lipids, and nucleic acids. nih.gov The modulation of EV formation and release is an area of significant research interest. While direct evidence for pyrrolidine-containing compounds is sparse, various small molecules are known to inhibit EV release by targeting different pathways. For instance, some compounds interfere with the endosomal sorting complex required for transport (ESCRT) machinery, which is essential for the biogenesis of a class of EVs called exosomes.

Fatty acid amides themselves are a diverse family of lipids with signaling roles. mdpi.comnih.gov For example, N-arachidonoylethanolamine (anandamide) is a well-known endocannabinoid that interacts with cannabinoid receptors. nih.gov Long-chain N-acylethanolamines have been shown to affect membrane-associated functions in neuroblastoma cells. nih.gov Given that Pyrrolidine, 1-(1-oxopentadecyl)- is a lipid-like molecule, it could potentially interact with cellular membranes and influence membrane-dependent processes, which would include the budding and release of extracellular vesicles. However, this remains a hypothetical role without direct experimental validation.

Potential as Chemical Probes for Biological Research

While Pyrrolidine, 1-(1-oxopentadecyl)- has not been developed as a chemical probe, its structure lends itself to such potential applications. The family of fatty acid amides is large and functionally diverse, yet many are considered "orphan" ligands because their specific protein targets or receptors are unknown. oatext.comnih.gov

A key strategy to identify the biological targets of such molecules is the use of binding-based proteomic profiling probes (BBPPs). nih.gov A BBPP is a modified version of the original molecule, engineered to include two key features:

A reactive group that allows for covalent bonding to its target protein upon binding.

A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) that enables the detection and purification of the protein-probe complex.

Theoretically, Pyrrolidine, 1-(1-oxopentadecyl)- could serve as a template for the synthesis of a BBPP. By identifying the proteins that this compound binds to within a cell or organism, researchers could elucidate its molecular mechanism of action and uncover novel biological pathways. This approach would be invaluable for understanding the function of this and other related long-chain fatty acid amides that are part of the broader "fatty acid amidome." nih.gov

Applications in Materials Science and Catalysis

Incorporation into Advanced Materials (e.g., Polymers, Nanomaterials, Coatings, Composites)

Currently, there is a lack of specific data in the scientific literature detailing the incorporation of Pyrrolidine (B122466), 1-(1-oxopentadecyl)- into advanced materials such as polymers, nanomaterials, coatings, or composites. Research has not yet focused on the application of this particular long-chain N-acylpyrrolidine in these areas.

Role as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis

In the synthesis of zeolites, Organic Structure-Directing Agents (OSDAs) are crucial for templating the formation of specific framework structures. Pyrrolidine and its derivatives are recognized for their role as OSDAs, particularly in the synthesis of Ferrierite (FER) type zeolites. mdpi.comresearchgate.net These zeolites possess a unique pore structure with intersecting 10-membered ring (10-MR) and 8-membered ring (8-MR) channels, making them highly effective catalysts for reactions like n-butene isomerization. preprints.orgpreprints.org

The OSDA molecules are encapsulated within the forming zeolite's cavities, directing the arrangement of silica (B1680970) and alumina (B75360) tetrahedra that form the crystalline structure. researchgate.net The size, shape, and chemical nature of the OSDA, such as pyrrolidine, directly influence the final architecture and properties of the zeolite. researchgate.net Studies have shown that pyrrolidine, sometimes in combination with other agents like tetramethylammonium (B1211777) (TMA), can effectively guide the crystallization of the FER framework. acs.org

Influence on Framework Aluminum Distribution in Zeolites

The catalytic activity of a zeolite is intrinsically linked to the location and strength of its acid sites, which are created by the substitution of silicon with aluminum atoms in the framework. mdpi.comresearchgate.net The OSDA plays a significant role in determining this aluminum distribution. researchgate.net

Research on FER zeolites synthesized with pyrrolidine as the OSDA reveals a preferential placement of aluminum atoms. mdpi.com Specifically, using pyrrolidine, especially in conjunction with H-form zeolite seeds, leads to a higher concentration of aluminum within the T1 and T3 tetrahedral sites of the FER framework. mdpi.comdntb.gov.uaresearchgate.net These sites are located within the larger 10-MR pores. mdpi.com This strategic placement enhances the number and strength of Brønsted acid sites within the 10-MR channels, which are the primary active sites for the desired isomerization reaction. mdpi.compreprints.org In contrast, acid sites located in the smaller 8-MR pores are known to promote undesirable side reactions like polymerization and cracking. preprints.orgpreprints.org

A comparison of zeolites synthesized with pyrrolidine alone versus a combination of pyrrolidine and TMA showed that pyrrolidine establishes stronger interactions with the zeolite framework, influencing the aluminum distribution differently and impacting the final catalytic performance. researchgate.netacs.org

Catalytic Performance in Industrial Reactions (e.g., n-Butene Isomerization)

The tailored aluminum distribution achieved by using pyrrolidine as an OSDA directly translates to superior catalytic performance in the skeletal isomerization of n-butene to isobutene, a key process for producing high-value chemicals like methyl tert-butyl ether (MTBE) and butyl rubber. preprints.org

FER zeolites synthesized using a combination of H-form seeds and pyrrolidine (FER-PY+SH) exhibit exceptional activity and selectivity. The concentration of active acid sites within the 10-MR channels facilitates the desired monomolecular isomerization pathway while suppressing the bimolecular mechanisms that lead to byproducts. mdpi.compreprints.org

The performance of these catalysts has been demonstrated in continuous flow reactor studies. For instance, the FER-PY+SH catalyst has shown remarkable stability and efficiency over extended periods.

Table 1: Catalytic Performance of FER-PY+SH Zeolite in n-Butene Isomerization

| Parameter | Value |

| Reaction Temperature | 350 °C |

| Pressure | 0.1 MPa |

| n-Butene Weight Hourly Space Velocity (WHSV) | 2.0 h⁻¹ |

| n-Butene Conversion | > 39% |

| Isobutene Selectivity | > 95% |

| Catalyst Stability (Continuous Operation) | 720 hours per cycle (tested for 3 cycles) |

This data demonstrates the high efficiency and robustness of FER zeolites synthesized using pyrrolidine as a structure-directing agent. mdpi.comdntb.gov.uaresearchgate.net

This high selectivity and sustained conversion highlight the critical role of the OSDA in designing highly effective industrial catalysts. mdpi.comdntb.gov.uaresearchgate.net The strategic use of pyrrolidine enables the synthesis of zeolites with an optimized distribution of acid sites, leading to enhanced performance in important chemical transformations. mdpi.com

Industrial and Environmental Research Context

Role in Biofuel and Bio-Crude Production from Renewable Resources

The production of biofuels from renewable resources is a critical area of research aimed at reducing reliance on fossil fuels. The chemical composition of these biofuels, particularly the presence of nitrogen-containing compounds like Pyrrolidine (B122466), 1-(1-oxopentadecyl)-, has significant implications for their quality and usability.

Significance as a Nitrogen-Containing Compound in Bio-Oils

Bio-oils, produced through processes like pyrolysis and hydrothermal liquefaction of biomass, often contain a variety of nitrogenous compounds. nih.govacs.org These compounds originate from the proteins and other nitrogen-containing molecules present in the biomass feedstock. acs.orgnih.gov The class of pyrrolidines, including amides like Pyrrolidine, 1-(1-oxopentadecyl)-, are among the nitrogenous heterocyclic compounds that can be formed during these thermochemical conversion processes. acs.org

The presence and concentration of specific nitrogen-containing compounds are influenced by the type of biomass used and the processing conditions. For instance, the pyrolysis of nitrogen-rich biomass has been shown to yield bio-oils containing pyrroles, pyridines, and other nitrogenous heterocycles. nih.gov The formation of amides and other nitrogen-containing heterocyclic compounds is a key consideration in the production of bio-oil from microalgae, a promising biofuel feedstock. acs.orgnih.gov

Implications for Bio-Oil Quality and Upgrading Strategies

The presence of nitrogen-containing compounds in bio-oils is generally considered detrimental to their quality. These compounds can contribute to instability, increased viscosity, and the formation of undesirable NOx emissions upon combustion. acs.orgresearchgate.net The nitrogen content in bio-oil derived from microalgae, for example, can be significant and necessitates removal for the bio-oil to be a viable fuel source. nih.gov

Consequently, a major focus of biofuel research is the development of effective upgrading strategies to reduce the nitrogen content of bio-oils. These strategies include:

Catalytic Denitrification: Utilizing various catalysts to break down nitrogen-containing compounds. researchgate.net

Two-Stage Hydrothermal Liquefaction (HTL): This method aims to separate nitrogen-rich compounds in an aqueous phase before the final bio-oil production stage. acs.orgnih.gov Research has shown that a two-stage HTL process can significantly decrease the nitrogen content in the resulting bio-oil. nih.gov For instance, a study on Chlorella vulgaris demonstrated a reduction in nitrogen content from 7.5 wt% in direct HTL to 3.4% with a two-stage process. nih.gov

Adsorption: Using materials like activated carbon to adsorb nitrogenous compounds from the bio-oil. acs.org Studies have shown that activated carbon is effective in adsorbing various nitrogen-containing compounds, with its performance influenced by surface functional groups and acidity. acs.org

The table below summarizes the nitrogen content in bio-oils from different feedstocks and the impact of upgrading methods.

| Feedstock/Process | Nitrogen Content in Bio-oil (wt%) | Reference |

| Microalgae (Chlorella vulgaris) - Direct HTL | 7.5 | nih.gov |

| Microalgae (Chlorella vulgaris) - Two-Stage HTL | 3.4 | nih.gov |

| Microalgae (Coelastrum sp.) - Low Nitrogen | ~2-4 | nih.gov |

| Cellulose with 40% Urea (Nitrogen-rich pyrolysis) | 26.57 (Total N-compounds) | nih.gov |

Waste Valorization and Circular Economy Approaches (e.g., Fish Waste Processing)

The concept of a circular economy, which emphasizes the reuse and valorization of waste streams, is gaining traction. Fish processing, a major global industry, generates a significant amount of waste that can be a valuable resource. nih.govresearchgate.net

Fish waste is rich in lipids and proteins, making it a potential feedstock for the production of biofuels and biochemicals. nih.gov Through processes like pyrolysis, this waste can be converted into bio-oil. The nitrogenous compounds present in the fish proteins can lead to the formation of various chemicals in the bio-oil, including amides. While direct evidence for the formation of Pyrrolidine, 1-(1-oxopentadecyl)- from fish waste in the reviewed literature is not explicitly detailed, the fundamental chemical constituents of fish waste make the formation of long-chain fatty acid amides plausible under certain processing conditions. The valorization of fish waste not only addresses environmental concerns related to its disposal but also contributes to the production of value-added products, aligning with the principles of a circular bioeconomy. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of Pyrrolidine-Containing Compounds in Environmental Systems

The degradation of pyrrolidine-containing compounds in the environment can occur through both biotic and abiotic pathways. researchgate.net Some bacteria are capable of degrading pyridine, a related heterocyclic compound, using it as a source of carbon and nitrogen. researchgate.net However, the biodegradability of these compounds can be influenced by the nature and position of substituents on the ring. researchgate.net

For pyrrolidine itself, biodegradation in effluent treatment plants can be problematic as it is relatively resistant to this process. ijcce.ac.ir Photocatalytic degradation using titanium dioxide (TiO2) has been investigated as a method for breaking down pyrrolidine in water, converting it to carbon dioxide and ammonia. ijcce.ac.ir Studies on the chemical stability of other pyrrolidine derivatives, such as 1-(2-hydroxyethyl)pyrrolidine, have been conducted in the context of carbon capture technologies, indicating that degradation can be accelerated by factors like oxygen concentration and the presence of metals. nih.govacs.org The degradation products of these processes can include ammonia, formic acid, and other smaller molecules. acs.org

The table below outlines the degradation of a related pyrrolidine compound under different conditions.

| Compound | Degradation Conditions | Key Findings | Reference |

| 1-(2-hydroxyethyl)pyrrolidine | Thermal degradation with CO2 | More stable than primary amines but less stable than the tertiary amine alone. | acs.org |

| 1-(2-hydroxyethyl)pyrrolidine | Oxidative degradation (high O2, iron) | Stability significantly reduced. | nih.govacs.org |

| Pyrrolidine | Photocatalytic degradation (TiO2, UV) | Rapid and complete degradation to CO2 and NH3. | ijcce.ac.ir |

Future Research Directions and Outlook

Elucidating Comprehensive Metabolic and Degradation Pathways

A critical area for future research is the detailed mapping of the metabolic and degradation pathways of Pyrrolidine (B122466), 1-(1-oxopentadecyl)-. The breakdown of N-acyl amides typically involves hydrolysis of the amide bond. nih.govnih.gov For instance, the degradation of N-acyldopamines is thought to occur via hydrolysis catalyzed by fatty acid amide hydrolase (FAAH) to yield a fatty acid and dopamine. nih.gov Similarly, N-acylethanolamines are hydrolyzed by FAAH-1, FAAH-2, and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov

Future studies should focus on identifying the specific enzymes responsible for the hydrolysis of Pyrrolidine, 1-(1-oxopentadecyl)-. Investigating the substrate specificity of enzymes like FAAH and other amidases will be crucial. pnas.org Furthermore, understanding the biodegradability of the resulting amine, pyrrolidine in this case, is essential to determine the complete mineralization of the compound. nih.gov Research has shown that while some bacteria can hydrolyze fatty acid amides, the complete degradation depends on the biodegradability of the released amine. nih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methods for Pyrrolidine, 1-(1-oxopentadecyl)- is paramount for facilitating further research and potential applications. Traditional methods for synthesizing amides often involve the use of carboxylic acids or acid chlorides with coupling reagents, which can have drawbacks such as the use of harsh reagents and the generation of byproducts. acs.orgacs.org

Future research should explore more sustainable and atom-efficient synthetic strategies. acs.org Promising areas include:

Biocatalysis: Utilizing enzymes, such as those from the TamA family, which can catalyze the formation of N-acyl amides from various fatty acids and amines under mild conditions. researchgate.netnih.govrsc.org

Organocatalysis: Developing methods that use simple organic molecules as catalysts, which can offer high efficiency and selectivity. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate scaling up.

These advanced synthetic approaches will not only improve the accessibility of Pyrrolidine, 1-(1-oxopentadecyl)- but also align with the principles of green chemistry.

Exploration of Untapped Biological Activities and Molecular Targets

The family of N-acyl amides, to which Pyrrolidine, 1-(1-oxopentadecyl)- belongs, is known for a wide range of biological activities, including acting as signaling molecules that modulate processes like pain, inflammation, and sleep. nih.govpnas.orgnih.gov For example, anandamide, a well-known fatty acid amide, interacts with cannabinoid receptors. nih.govpnas.org

Future investigations should aim to uncover the specific biological functions and molecular targets of Pyrrolidine, 1-(1-oxopentadecyl)-. This includes:

Receptor Screening: Testing the compound against a broad range of receptors, particularly G-protein coupled receptors (GPCRs), to identify potential interactions. nih.gov Many N-acyl amides have been found to be active at Transient Receptor Potential (TRP) channels. frontiersin.org

Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of key enzymes, such as fatty acid amide hydrolase (FAAH), which could have therapeutic implications. pnas.orgoatext.com

Cell-Based Assays: Studying its effects on various cell types, such as microglia, to understand its role in cellular signaling and inflammation. frontiersin.org

"Omics" Approaches: Utilizing lipidomics to study the regulation of Pyrrolidine, 1-(1-oxopentadecyl)- and other related lipids in different physiological and pathological states. frontiersin.org

Identifying the specific molecular targets will be crucial for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. oatext.com

Advanced Computational Modeling for Rational Design and Prediction

Computational methods are powerful tools for accelerating the discovery and development of new molecules. Future research on Pyrrolidine, 1-(1-oxopentadecyl)- should leverage advanced computational modeling to predict its properties and guide experimental work.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of pyrrolidine derivatives with their biological activities. researchgate.netnih.govnih.gov This can help in predicting the activity of new, unsynthesized analogs.

Molecular Docking: Performing docking studies to predict the binding modes of Pyrrolidine, 1-(1-oxopentadecyl)- with potential protein targets. nih.govscispace.com This can provide insights into the key interactions that govern binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics of the compound and its interactions with biological membranes and proteins over time.

These computational approaches, when used in conjunction with experimental data, can facilitate the rational design of new derivatives with improved activity and selectivity. scispace.com

Integration into Next-Generation Sustainable Chemical Processes and Materials

The unique properties of Pyrrolidine, 1-(1-oxopentadecyl)-, such as its long alkyl chain and amide functionality, make it a candidate for integration into sustainable chemical processes and the development of novel biomaterials.

Future research in this area could focus on:

Biodegradable Polymers: Exploring the use of Pyrrolidine, 1-(1-oxopentadecyl)- or similar N-acyl amides as monomers or functional additives in the synthesis of biodegradable polyesters and poly(ester-amide)s (PEAs). rsc.orgresearchgate.netresearchgate.netnih.govnih.gov The incorporation of amino acid-derived structures can enhance biodegradability. nih.gov

Biosurfactants: Investigating the surfactant properties of Pyrrolidine, 1-(1-oxopentadecyl)-. Surfactants derived from renewable resources with good biodegradability are of great interest for various applications. wikipedia.org

Self-Assembling Materials: Studying the potential for this and related long-chain amides to form self-assembled structures, such as gels or vesicles, for applications in drug delivery or materials science.

The development of such materials from renewable feedstocks would contribute to a more sustainable chemical industry.

Methodological Advancements in Analytical Characterization

To support all facets of future research, continued advancements in analytical methods for the characterization of Pyrrolidine, 1-(1-oxopentadecyl)- are essential.

Key areas for methodological improvement include:

Mass Spectrometry (MS): Developing more sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of this compound in complex biological matrices. nih.govfrontiersin.orgnih.govnih.gov High-resolution mass spectrometry can aid in the identification of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques to fully elucidate the three-dimensional structure and conformational dynamics of the molecule in solution. acs.org

Chromatography: Optimizing chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), for the separation and purification of Pyrrolidine, 1-(1-oxopentadecyl)- and its derivatives. nist.govnist.gov

Robust and reliable analytical methods are the foundation upon which all other research endeavors are built.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrrolidine, 1-(1-oxopentadecyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or acylation reactions. For 1-(1-oxopentadecyl)-pyrrolidine, a plausible route is the acylation of pyrrolidine with pentadecanoyl chloride under anhydrous conditions. Key parameters include temperature (e.g., 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility and inertness), and stoichiometric ratios (e.g., 1:1.2 pyrrolidine:acyl chloride for excess acylating agent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Validate purity using TLC and confirm structural integrity via / NMR.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize Pyrrolidine, 1-(1-oxopentadecyl)-?

- Methodological Answer :

- NMR : For NMR, use deuterated chloroform (CDCl) to dissolve the compound. The pyrrolidine ring protons appear as a multiplet at δ 2.5–3.5 ppm, while the pentadecanoyl chain shows a triplet for the carbonyl-adjacent methylene (δ 2.1–2.3 ppm) and a singlet for terminal methyl groups (δ 0.8–1.0 ppm). NMR should confirm the ketone carbonyl at ~208 ppm .

- IR : A strong absorption band at ~1640–1680 cm confirms the C=O stretch.

- MS : High-resolution mass spectrometry (HRMS) in positive ion mode can verify the molecular ion peak [M+H] at m/z 338.3 (CHNO requires 338.2799).

Q. What safety protocols are critical when handling Pyrrolidine, 1-(1-oxopentadecyl)-?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). The compound may irritate the respiratory system; monitor air quality with real-time sensors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of Pyrrolidine, 1-(1-oxopentadecyl)-?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Prepare the ligand (pyrrolidine derivative) by assigning Gasteiger charges and optimize the protein structure (PDB ID) via energy minimization. Analyze binding affinities (ΔG) and hydrogen-bonding networks .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR shifts or bioactivity results)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, instrument calibration).

- Cross-Validation : Compare with literature data for analogous compounds (e.g., 1-acetylpyrrolidine in NIST databases ).

- Error Analysis : Quantify signal-to-noise ratios in spectroscopic data or statistical significance (p-values) in bioassays. For bioactivity discrepancies, test against multiple cell lines or enzyme isoforms .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

- Methodological Answer :

- Novelty : Investigate understudied applications (e.g., surfactant properties due to the long alkyl chain or neuropharmacological potential based on pyrrolidine’s structural similarity to neurotransmitter modulators ).

- Feasibility : Pilot studies using micro-scale synthesis (10–50 mg) to assess reaction scalability.

- Ethics : Ensure compliance with institutional review boards (IRBs) if involving biological samples .

Methodological Tables

Table 1 : Key Spectral Data for Pyrrolidine, 1-(1-oxopentadecyl)-

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 2.5–3.5 ppm (pyrrolidine ring) | |

| NMR | δ 208 ppm (C=O) | |

| IR | 1640–1680 cm (C=O stretch) | |

| HRMS | [M+H] m/z 338.2799 |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (acyclation step) | Reduces hydrolysis |

| Solvent | Anhydrous dichloromethane | Enhances solubility |

| Stoichiometry | 1:1.2 (pyrrolidine:acyl chloride) | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.